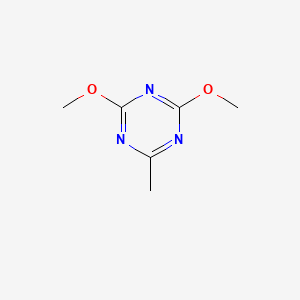

2,4-Dimethoxy-6-methyl-1,3,5-triazine

描述

Historical Context of 1,3,5-Triazine (B166579) Research and Development

Research into 1,3,5-triazines, also known as s-triazines, gained significant momentum in the 20th century. Early investigations focused on the synthesis of the parent heterocycle and its simple derivatives. A pivotal development was the discovery of the herbicidal properties of certain chlorinated triazines, which propelled extensive research and development in the agrochemical industry. This era also saw the rise of melamine (B1676169), a trimer of cyanamide, and its application in the production of thermosetting plastics. These foundational discoveries laid the groundwork for the exploration of a vast array of substituted triazines with diverse functionalities.

Structural Features and Aromaticity of the 1,3,5-Triazine Core

The 1,3,5-triazine ring consists of three nitrogen atoms and three carbon atoms in an alternating arrangement within a six-membered ring. alzchem.com This configuration results in a planar, electron-deficient aromatic system. The presence of the electronegative nitrogen atoms significantly influences the electronic properties of the ring, making it susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of triazine chemistry, allowing for the controlled introduction of various substituents onto the triazine core. The aromatic nature of the ring provides a stable scaffold upon which complex molecular architectures can be built.

Academic Importance of Substituted 1,3,5-Triazines in Contemporary Chemical Research

Substituted 1,3,5-triazines are of immense academic interest due to their versatile applications across various scientific disciplines. In medicinal chemistry, the triazine scaffold is a privileged structure, appearing in a wide range of biologically active compounds with potential therapeutic applications. nih.gov The ability to systematically modify the substituents on the triazine ring allows for the fine-tuning of their pharmacological profiles. In materials science, triazine-based compounds are investigated for their thermal stability and are used in the development of polymers and dendrimers. Furthermore, their unique electronic properties make them candidates for use in organic electronics.

Overview of Research Trajectories for 2,4-Dimethoxy-6-methyl-1,3,5-triazine and its Derivatives

Research involving this compound has primarily focused on its role as a versatile intermediate in the synthesis of more complex molecules. alzchem.comtandfonline.com Its structure, featuring two methoxy (B1213986) groups and one methyl group attached to the triazine core, provides a platform for selective chemical transformations. A notable area of investigation has been the reactivity of the methyl group. For instance, studies have explored the nitration of this compound to produce energetic materials. researchgate.netresearchgate.net The methoxy groups can also be displaced by various nucleophiles, allowing for the introduction of different functional groups and the synthesis of a diverse library of triazine derivatives.

Current State of Research and Unresolved Academic Questions Pertaining to the Compound

Current research on this compound continues to explore its synthetic utility. alzchem.com Key academic questions revolve around expanding the scope of its reactivity and developing more efficient and selective synthetic methodologies for its derivatives. For example, achieving selective functionalization at one of the methoxy positions while the other remains intact presents an ongoing challenge. Furthermore, a deeper understanding of the structure-property relationships of its derivatives could open up new avenues for their application in areas such as targeted drug delivery and advanced materials. While its role as a synthetic precursor is established, the intrinsic biological or material properties of this compound itself are less explored, representing a potential area for future investigation.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dimethoxy-6-methyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4-7-5(10-2)9-6(8-4)11-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJOYUWBJVZCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073335 | |

| Record name | 1,3,5-Triazine, 2,4-dimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4000-78-6 | |

| Record name | 2,4-Dimethoxy-6-methyl-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4000-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine, 2,4-dimethoxy-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004000786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine, 2,4-dimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Triazine, 2,4-dimethoxy-6-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Classical and Modern Synthetic Routes to 2,4-Dimethoxy-6-methyl-1,3,5-triazine and its Precursors

The most practical and widely adopted method for generating substituted 1,3,5-triazines begins with the versatile and inexpensive starting material, cyanuric chloride. mdpi.comresearchgate.net The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution, allowing for a controlled, stepwise introduction of different functional groups. mdpi.com

The primary route to this compound involves a two-stage process starting from cyanuric chloride.

Stage 1: Synthesis of the Precursor 2-Chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT)

The first stage involves the nucleophilic substitution of two chlorine atoms of cyanuric chloride with methoxy (B1213986) groups. This is typically achieved by reacting cyanuric chloride with two equivalents of a methylating agent like sodium methoxide (B1231860). google.com The reaction is carefully controlled by temperature to ensure disubstitution. Initially, the reaction is conducted at a lower temperature, followed by heating to drive the reaction to completion, yielding the key intermediate, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). google.com This intermediate is a stable and highly reactive compound used in a variety of chemical syntheses, including as a peptide coupling agent. sigmaaldrich.comchemicalbook.com

A patented method outlines the synthesis of CDMT using cyanuric chloride and solid sodium methoxide in N,N-dimethylformamide (DMF) as a solvent. The process involves gradual heating to obtain the crude product, which is then purified by recrystallization from heptane (B126788) to achieve high purity and yields of up to 91%. google.com

Stage 2: Methylation of CDMT

The final step to obtain this compound is the substitution of the last remaining chlorine atom on the CDMT ring with a methyl group. This is accomplished by reacting CDMT with a suitable methylating agent. While specific literature for this exact transformation is sparse, the general principle of sequential substitution on the triazine core is well-established. researchgate.netnih.gov The reaction would likely employ organometallic reagents such as methylmagnesium bromide (a Grignard reagent) or other organocuprates in an appropriate solvent to facilitate the carbon-carbon bond formation. The decreased reactivity of the third position on the triazine ring may necessitate more forcing reaction conditions compared to the initial methoxy substitutions.

Table 1: Synthesis of the Precursor 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

| Starting Materials | Reagents/Solvents | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyanuric Chloride | Sodium Methoxide (solid), N,N-Dimethylformamide (DMF) | Gradual heating, followed by recrystallization from heptane | Up to 91% | google.com |

Beyond the stepwise substitution of cyanuric chloride, 1,3,5-triazines can be synthesized via the cyclotrimerization of nitriles. researchgate.netchim.it To produce an asymmetrically substituted triazine like this compound, a mixed or cross-cyclotrimerization reaction would be necessary.

This approach would theoretically involve the co-cyclotrimerization of two different nitrile-containing precursors. For instance, acetonitrile (B52724) (CH₃CN) could serve as the source for the methyl group, while a compound like dimethyl cyanocarbonimidate could provide the two methoxy groups. This method is generally less common for producing unsymmetrical triazines due to challenges in controlling the reaction to prevent the formation of multiple symmetrical and asymmetrical products, leading to complex mixtures and lower yields of the desired compound. researchgate.net

Innovative Approaches in Triazine Ring Synthesis and Functionalization

Recent advancements in chemical synthesis have focused on improving the efficiency and environmental footprint of traditional methods.

Green chemistry principles are increasingly being applied to the synthesis of 1,3,5-triazines. Methodologies such as microwave-assisted synthesis and sonochemistry (the use of ultrasound) have been shown to be highly effective. chim.it Microwave irradiation can significantly shorten reaction times, reduce side reactions, and increase yields, often under solvent-free conditions. chim.it For the synthesis of this compound and its precursors, employing microwave heating during the nucleophilic substitution steps on cyanuric chloride could offer a more efficient and environmentally benign alternative to conventional heating.

Catalysis offers another avenue for improving triazine synthesis. For the cyclotrimerization route, various catalysts have been explored. Low-valent titanium complexes, generated from precursors like TiCl₄(thf)₂ and magnesium, have been shown to catalyze the cyclotrimerization of benzonitriles. researchgate.net Similarly, Lewis acids, including those supported on silica (B1680970) gel, are effective catalysts for the cyclotrimerization of both aliphatic and aromatic nitriles. chim.it

For the more conventional route from cyanuric chloride, phase-transfer catalysts can be employed to enhance the efficiency of nucleophilic substitution reactions, particularly when dealing with reactants in different phases. google.com The use of such catalysts could potentially streamline the synthesis of the CDMT precursor.

Table 2: Examples of Catalytic Systems in Triazine Synthesis

| Reaction Type | Catalyst System | Key Advantage | Reference |

|---|---|---|---|

| Cyclotrimerization of Nitriles | Titanium Chlorido Complexes / Mg | Effective for aryl triazines, potential for broader application. | researchgate.net |

| Cyclotrimerization of Nitriles | Silica-supported Lewis Acids | Environmentally benign, solvent-free conditions. | chim.it |

| Nucleophilic Substitution | Acidic Ionic Liquids | Serve as both solvent and catalyst, reusable. | google.com |

Derivatization Strategies of the this compound Scaffold

Once synthesized, the this compound molecule can be further modified. Research has demonstrated that the methyl group on the triazine ring can be a site for chemical transformation. A notable example is the nitration of this compound. Depending on the nitrating medium used, this reaction can yield different products, such as 2,4-dimethoxy-6-trinitromethyl-1,3,5-triazine.

Furthermore, the core triazine structure itself, while generally stable, can undergo further reactions. The related precursor, CDMT, is known to react with a wide array of nucleophiles, including amines and alcohols, to form various derivatives. arkat-usa.orgnih.gov This reactivity highlights the potential for further functionalization of the triazine ring in this compound, should reaction conditions be tailored to overcome the deactivating effect of the existing substituents.

Modification of Methoxy Groups

The methoxy groups of this compound are key sites for chemical alteration. One notable transformation involves the nucleophilic displacement of a methoxy group. For instance, in the synthesis of hydrazino-methoxy-1,3,5-triazine derivatives, one of the methoxy groups in the related compound 2-chloro-4,6-dimethoxy-1,3,5-triazine can be substituted. chemicalbook.com This highlights the potential for similar reactions with the methyl-substituted analogue.

Furthermore, studies on related methoxy-triazines have shown the possibility of methyl rearrangement from a methoxy group to a nitrogen atom on the triazine ring under certain conditions, such as heating in the solid state. This type of rearrangement can lead to the formation of N-methylated triazinone derivatives, thus altering the electronic and steric properties of the original molecule.

Reactions at the Methyl Group

The methyl group at the C6 position of the triazine ring offers another avenue for chemical modification, although it is generally less reactive than the substituents at the C2 and C4 positions. The reactivity of this methyl group can be influenced by the electronic nature of the triazine ring.

One potential reaction is halogenation of the methyl group to form a halomethyl-triazine. This derivative can then serve as a precursor for a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Another possibility is the oxidation of the methyl group to a formyl or carboxyl group. For example, the oxidation of a methyl group to a methoxy group has been observed on oxidized copper surfaces, suggesting that similar transformations could be explored for this compound under specific catalytic conditions. umn.edu

Condensation reactions involving the active methylene (B1212753) hydrogens of the methyl group can also be envisioned, particularly with suitable carbonyl compounds, to construct larger molecular architectures.

Nucleophilic Aromatic Substitution on the Triazine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the 1,3,5-triazine (B166579) core. The reactivity of the triazine ring towards nucleophiles is significantly influenced by the number and nature of the substituents already present. The synthesis of a wide range of symmetrically and non-symmetrically di- and tri-substituted 1,3,5-triazines often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govmdpi.comnih.govnih.govsigmaaldrich.comsigmaaldrich.comnih.gov

The chlorine atoms of cyanuric chloride can be sequentially replaced by various nucleophiles, such as alcohols, amines, and thiols, by carefully controlling the reaction temperature. nih.govnih.gov This principle is directly applicable to the synthesis of derivatives of this compound. For instance, starting from a chlorinated precursor, the remaining chlorine atoms can be substituted by methoxy groups to yield the target compound or its derivatives. The reactivity of a related compound, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), in nucleophilic substitution reactions is well-documented and serves as a model for the reactivity of the methyl-containing analogue. sigmaaldrich.comresearchgate.net CDMT has been used in the synthesis of various derivatives by reacting it with different nucleophiles. sigmaaldrich.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Triazine Derivatives

| Starting Material | Nucleophile | Product | Reference |

| Cyanuric Chloride | Methanol (B129727) | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | chemicalbook.com |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Hydrazine | 2-Hydrazino-4,6-dimethoxy-1,3,5-triazine | chemicalbook.com |

| Cyanuric Chloride | Various amines and thiols | Symmetrically and non-symmetrically substituted triazines | nih.govnih.gov |

Synthesis of Novel Analogues and Derivatives

The synthetic methodologies described above open the door to a vast array of novel analogues and derivatives of this compound. By strategically combining modifications of the methoxy groups, reactions at the methyl group, and nucleophilic substitutions on the triazine ring, a diverse library of compounds can be generated.

For example, starting from 2-chloro-4,6-dimethoxy-1,3,5-triazine, a variety of derivatives can be synthesized by reacting it with different nucleophiles. This approach has been used to prepare compounds with potential applications in various fields. For instance, the reaction of CDMT with N-methylmorpholine yields 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride. sigmaaldrich.com Similarly, reaction with 2-hydroxy-4,6-dimethoxy-1,3,5-triazine produces bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether. sigmaaldrich.com

The synthesis of star-shaped molecules with a 1,3,5-triazine core demonstrates the potential for creating complex architectures from simple triazine precursors. nih.gov Although not starting directly from this compound, these syntheses illustrate the versatility of the triazine scaffold in constructing larger, functional molecules.

Table 2: Examples of Synthesized Triazine Derivatives

| Starting Triazine | Reagent | Product Derivative | Reference |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | N-Methylmorpholine | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | sigmaaldrich.com |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | 2-Hydroxy-4,6-dimethoxy-1,3,5-triazine | Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether | sigmaaldrich.com |

| Cyanuric Chloride | p-Hydroxybenzaldehyde | 2,4,6-Tris(p-formylphenoxy)-1,3,5-triazine | researchgate.net |

Scale-Up Considerations and Process Optimization in Academic Synthesis Research

The translation of a synthetic route from a small-scale laboratory setting to a larger, preparative scale presents a unique set of challenges, particularly within an academic research environment where resources and specialized equipment may be limited. Process optimization is crucial for ensuring efficiency, safety, and reproducibility.

For the synthesis of this compound and its derivatives, which often start from cyanuric chloride, several factors need to be considered for scale-up. The reaction of cyanuric chloride with nucleophiles is often highly exothermic, and efficient heat management is critical to control the reaction and prevent the formation of byproducts. In an academic setting, this might involve using a larger reaction vessel with adequate stirring and a controlled addition rate of reagents, possibly with external cooling.

The choice of solvent is another important consideration. While many laboratory-scale syntheses use solvents like N,N-dimethylformamide (DMF), their use on a larger scale can be problematic due to their high boiling points and potential toxicity. google.com Exploring greener and more easily removable solvents is a key aspect of process optimization. Microwave-assisted synthesis has been shown to be an efficient and green procedure for the preparation of some triazine derivatives, offering short reaction times and often solvent-free conditions. chim.it

Purification of the final product on a larger scale can also be challenging. Recrystallization is a common method for purifying solid triazine derivatives, and the choice of an appropriate solvent system is crucial for obtaining high purity and yield. For instance, heptane has been used for the recrystallization of 2-chloro-4,6-dimethoxy-1,3,5-triazine, with the added benefit of being recoverable. google.com

Finally, a thorough risk assessment is essential before undertaking any scale-up synthesis. This includes understanding the hazards associated with all reagents and intermediates, as well as the potential for runaway reactions. Developing a robust and well-documented procedure is paramount for ensuring the safety of the researcher and the success of the synthesis.

Chemical Reactivity and Mechanistic Investigations

Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Reactions on the 1,3,5-Triazine (B166579) Ring System

The 1,3,5-triazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the presence of three electron-withdrawing nitrogen atoms. This reactivity is famously exploited in the sequential, temperature-controlled substitution of chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). arkat-usa.orgresearchgate.net While 2,4-dimethoxy-6-methyl-1,3,5-triazine itself is a product of such substitutions, its methoxy (B1213986) groups can also act as leaving groups, although they are less reactive than halides. For instance, the related compound 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) is utilized in ester synthesis, demonstrating the continued susceptibility of the ring to nucleophilic attack even with electron-donating methoxy groups present. researchgate.net

Kinetic studies of SNAr reactions on 1,3,5-triazine derivatives have revealed a mechanistic continuum between a stepwise pathway, involving a discrete Meisenheimer intermediate, and a concerted pathway with a single transition state. rsc.orgnih.gov The rate-determining step in the stepwise mechanism is typically the initial attack of the nucleophile on the aromatic ring to form the negatively charged intermediate. masterorganicchemistry.com This is followed by a rapid loss of the leaving group. youtube.com

Computational studies, including Density Functional Theory (DFT), have been instrumental in analyzing these reaction pathways. For the reaction of 2-(4-nitrophenoxy)-4,6-dimethoxy-1,3,5-triazine with phenolate (B1203915) ions, a single transition state was identified, suggesting a concerted mechanism in that specific case. rsc.org The stability of the potential Meisenheimer intermediate is a key factor; if the intermediate is sufficiently destabilized, its diabatic curve rises above those of the reactants and products, leading to a concerted reaction that bypasses this high-energy region. rsc.org

The nature of both the substituents on the triazine ring and the incoming nucleophile profoundly influences the reaction's course and rate.

Ring Substituents: The substituents already present on the triazine core dictate its reactivity towards further substitution. As chlorine atoms on cyanuric chloride are replaced by nucleophiles, the reactivity of the remaining chlorine atoms decreases. For instance, the first substitution occurs at 0°C, the second at room temperature, and the third requires heating. arkat-usa.org Electron-donating groups, such as the methoxy groups in this compound, deactivate the ring toward SNAr compared to a halogen-substituted triazine, making subsequent substitutions more difficult. Conversely, electron-withdrawing substituents enhance reactivity.

Nucleophile Properties: The basicity and structure of the nucleophile are critical. Studies on related systems have shown that highly basic nucleophiles can alter the reaction mechanism from a standard polar SNAr pathway to a single electron transfer (SET) process. nih.gov The structure of the nucleophile also plays a role; for example, once an amino group is substituted onto the triazine ring, it can prevent reactions with other types of nucleophiles like thiols or phenols under certain conditions. researchgate.net

Table 1: Influence of Substituents on SNAr Reactivity of 1,3,5-Triazines

| Factor | Example | Effect on Reactivity | Citation |

|---|---|---|---|

| Ring Substituent | Replacement of Cl with OCH₃ | Decreases reactivity of the ring towards further substitution. | researchgate.net |

| Ring Substituent | Introduction of an amino group | Can prevent subsequent reactions with other nucleophile types. | researchgate.net |

| Nucleophile Basicity | Strongly basic anilines | Can shift the mechanism from polar SNAr to Single Electron Transfer (SET). | nih.gov |

| Nucleophile Structure | Phenol vs. Thiol vs. Amine | Reactivity and order of addition can be controlled by temperature. | arkat-usa.org |

In SNAr reactions, the bond to the leaving group is not broken in the rate-determining step, which is the nucleophilic attack. masterorganicchemistry.comyoutube.com Consequently, the reaction rate is less sensitive to the leaving group's ability to depart compared to SN1 or SN2 reactions. The most significant factor is the leaving group's electronegativity, which influences the electrophilicity of the carbon atom it is attached to.

This principle explains the counter-intuitive observation that fluorine, typically a poor leaving group, is highly effective in SNAr reactions. masterorganicchemistry.com Its strong electron-withdrawing nature makes the attached carbon more susceptible to nucleophilic attack. For triazine systems, which are often derived from cyanuric chloride, chlorine is the most common leaving group. wikipedia.org However, other groups like methoxy (as in this compound) can also be displaced by more potent nucleophiles, albeit under more forcing conditions.

Reactions Involving the Methyl Substituent

In contrast to the inert triazine core, the methyl group of this compound is susceptible to reaction, particularly oxidation and nitration.

The nitration of the methyl group on this compound has been studied as a potential route to energetic materials. researchgate.net The reaction outcome is highly dependent on the specific nitrating agent used. researchgate.netresearchgate.netdtic.mil

Mixed Acid (HNO₃/H₂SO₄): Using a mixture of nitric acid and sulfuric acid leads to the exhaustive nitration of the methyl group. This results in a clean conversion to 2,4-dimethoxy-6-trinitromethyl-1,3,5-triazine in moderate yields (57%). researchgate.netresearchgate.netdtic.mil

Nitric Acid Alone: When the reaction is performed with only nitric acid, a different major product is formed: 3,4-bis(3',5'-dimethoxy-s-triazinyl)-1,2,5-oxadiazole 2-oxide , which is a furazan (B8792606) N-oxide derivative. researchgate.netdtic.milscribd.com

The formation of the furazan N-oxide is proposed to occur via a multi-step mechanism. researchgate.netdtic.mil The initial step is the mono-nitration of the methyl group. This is followed by tautomerization and the loss of a water molecule to generate a nitrile oxide intermediate. This reactive intermediate then undergoes uncatalyzed dimerization to form the stable furazan N-oxide ring system. researchgate.netdtic.mil Under the more forcing conditions of mixed acid, the rate of further nitration of the mono-nitro intermediate to the di- and ultimately tri-nitro derivative is faster than the rate of its conversion to the nitrile oxide, thus preventing the dimerization by-product from forming. researchgate.netdtic.mil

Table 2: Products of Nitration of this compound

| Nitrating Agent | Major Product | Proposed Mechanism/Notes | Citation |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 2,4-Dimethoxy-6-trinitromethyl-1,3,5-triazine | Exhaustive nitration of the methyl group. | researchgate.netresearchgate.netdtic.mil |

| HNO₃ alone | 3,4-Bis(3',5'-dimethoxy-s-triazinyl)-1,2,5-oxadiazole 2-oxide | Dimerization of a nitrile oxide intermediate formed after initial mono-nitration. | researchgate.netresearchgate.netdtic.milscribd.com |

Oxidation and Reduction Processes

Specific studies on the comprehensive oxidation and reduction of this compound are not extensively detailed in the available literature. However, insights can be drawn from related reactions, such as nitration, which is an oxidative process.

One of the notable reactions is the nitration of this compound. Treatment of the compound with a nitrating agent can lead to the substitution of the methyl group. For instance, the nitration of 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione, a related compound, results in the formation of 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid) and tetranitromethane, indicating a complex oxidative degradation pathway. While this specific outcome may not be directly applicable to the dimethoxy derivative, it highlights the potential for oxidative cleavage of the C-methyl bond under strong oxidizing conditions.

Information regarding the reduction of this compound is scarce. Generally, the reduction of the triazine ring is challenging due to its aromatic stability. However, under specific catalytic conditions, partial or complete reduction to a hexahydrotriazine derivative might be achievable, although this has not been specifically documented for this compound.

Heterocyclic Ring Transformations and Rearrangements

While specific examples of heterocyclic ring transformations and rearrangements involving this compound are not prominently reported, the general reactivity of the s-triazine ring suggests potential pathways for such transformations. The stability of the 1,3,5-triazine core often requires harsh reaction conditions or specific activation to induce ring-opening or rearrangement reactions.

For other substituted triazines, ring contraction and transformation reactions have been observed. For instance, certain dihydro-1,2,4,5-oxatriazines can undergo ring contraction to form 1H-1,2,4-triazoles chim.it. Although this involves a different triazine isomer, it demonstrates the potential for rearrangement within triazine-based heterocyclic systems.

It has been noted that the synthesis of asymmetrically substituted s-triazines can be achieved through the gradual nucleophilic substitution of cyanuric chloride, where the reactivity is dependent on the nature of the substituent and the reaction temperature nih.gov. This control over substitution patterns is a key aspect of triazine chemistry, though it does not directly represent a ring transformation of the pre-formed this compound.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis.sdsu.edu

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2,4-Dimethoxy-6-methyl-1,3,5-triazine and its derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to establish the precise atomic connectivity and stereochemistry of these molecules.

For instance, in the ¹H NMR spectrum of a related compound, 6-methyl-1,3,5-triazine-2,4-diamine, the methyl protons present a signal around 2.06 ppm, while the amine protons appear at approximately 6.6 ppm in DMSO-d₆. chemicalbook.com The chemical shifts in ¹³C NMR are also characteristic, providing information about the carbon framework. mdpi.com

Two-dimensional NMR techniques are indispensable for elucidating complex molecular structures by revealing correlations between different nuclei. sdsu.eduyoutube.comscience.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For derivatives of this compound, COSY spectra would confirm the connectivity within substituent groups attached to the triazine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This technique is particularly powerful for connecting different fragments of a molecule, for example, linking the methyl and methoxy (B1213986) substituents to the specific carbons of the triazine ring in this compound.

In the structural elucidation of complex reaction products involving triazines, these 2D-NMR techniques are used in concert. For example, in the reaction of quinine (B1679958) with 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884), COSY and HSQC spectra were essential in assigning the protons and carbons of the modified quinine structure. researchgate.net The HMBC experiment would then be used to confirm the points of attachment of the triazinyl moieties to the quinine framework. researchgate.net

Table 1: Application of 2D-NMR Techniques for the Analysis of Triazine Derivatives

| NMR Technique | Information Provided | Application Example for this compound |

|---|---|---|

| COSY | ¹H-¹H correlations through 2-3 bonds. sdsu.edu | Confirming proton-proton couplings within substituents. |

| HSQC | One-bond ¹H-¹³C correlations. sdsu.edu | Assigning triazine ring carbons and substituent carbons. |

| HMBC | ¹H-¹³C correlations through 2-3 bonds. sdsu.edu | Establishing connectivity between the methyl/methoxy groups and the triazine ring. |

While solution-state NMR is common for molecular characterization, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of materials in the solid phase. For triazine-based materials, such as polymers or supramolecular assemblies, ssNMR can probe the local environment of the nuclei, revealing details about packing, polymorphism, and intermolecular interactions. acs.org Although specific ssNMR studies on this compound are not prevalent in the provided results, the technique has been successfully applied to other triazine compounds like cyameluric acid to elucidate their structure. acs.org

Mass Spectrometry (MS) for Reaction Monitoring and Complex Mixture Analysis.mdpi.com

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is extensively used for the characterization of this compound and its reaction products, providing information on molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. nih.gov For example, in the synthesis of various 1,3,5-triazine (B166579) derivatives, HRMS is routinely used to confirm the identity of the final products by matching the experimentally determined exact mass with the calculated mass for the proposed structure. mdpi.commdpi.com This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The coupling of liquid chromatography (LC) with tandem mass spectrometry (MS/MS) is a highly sensitive and selective technique for the analysis of complex mixtures and the identification of reaction intermediates. nih.gov LC separates the components of a mixture, which are then sequentially introduced into the mass spectrometer for analysis. MS/MS involves the isolation of a specific ion (a precursor ion) and its fragmentation to produce a characteristic spectrum of product ions. This fragmentation pattern provides structural information about the precursor ion.

This technique is invaluable for monitoring the progress of reactions involving this compound, allowing for the detection and identification of transient intermediates that may not be observable by other methods. For instance, LC-MS analysis has been used to determine the purity of synthesized triazine derivatives and to follow the course of the reaction. nih.gov In studies of related triazines, LC-ESI-QFT-MS (Liquid Chromatography-Electrospray Ionization-Quadrupole-Fourier Transform Mass Spectrometry) has been employed to obtain detailed mass spectral data, including fragmentation patterns, which aids in structural confirmation. massbank.eunih.gov

Table 2: Mass Spectrometry Data for Triazine Compounds

| Compound | Technique | Molecular Formula | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| N²-(3-methoxyphenyl)ethyl]-N⁴-phenyl-1,3,5-triazine-2,4,6-triamine hydrochloride | HRMS (+ESI) | C₁₈H₂₁N₆O | 337.1777 [M+H]⁺ | 337.1771 | nih.gov |

| N²-(3-chlorophenyl)-N⁴-[2-(4-fluorophenyl)ethyl]-1,3,5-triazine-2,4,6-triamine hydrochloride | HRMS (+ESI) | C₁₇H₁₇N₆FCl | 359.1187 [M+H]⁺ | 359.1181 | nih.gov |

| N²-(3-chlorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride | HRMS (+ESI) | C₁₉H₂₁N₇Cl | 382.1547 [M+H]⁺ | 382.1541 | nih.gov |

X-ray Crystallography for Molecular and Supramolecular Structure Determination.sdsu.edumdpi.com

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By diffracting X-rays off a single crystal of a compound, a diffraction pattern is generated that can be mathematically transformed into a detailed model of the electron density, and thus the atomic positions.

This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecular structure and providing insights into the conformation of the molecule in the crystalline state. For example, the crystal structure of 2,4,6-trimethoxy-1,3,5-triazine, a closely related compound, has been determined, revealing the planar nature of the triazine ring and the conformation of the methoxy groups. researchgate.net

Furthermore, X-ray crystallography elucidates the supramolecular structure, showing how molecules are packed in the crystal lattice through intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.net The crystal structure of 2,4,6-triamino-1,3,5-triazine (melamine) has been shown to crystallize in a monoclinic system, with the molecules forming an extended network of hydrogen bonds. researchgate.net In a product formed from the reaction of quinine and 2-chloro-4,6-dimethoxy-1,3,5-triazine, X-ray analysis revealed weak C-H···O and C-H···N hydrogen bonds and stacking interactions that stabilize the crystal packing. researchgate.net

Table 3: Crystallographic Data for a Related Triazine Compound

| Compound | 2,4,6-trimethoxy-1,3,5-triazine |

|---|---|

| Molecular Formula | C₆H₉N₃O₃ |

| Molecular Weight | 171.2 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 8.474 (2) |

| b (Å) | 6.719 (1) |

| c (Å) | 14.409 (2) |

| Reference | researchgate.net |

Crystal Packing and Intermolecular Interactions

Studies on analogues reveal that the central 1,3,5-triazine ring is typically planar or nearly planar. nih.gov For instance, in the methanol (B129727) solvate of 2,4-diamino-6-methyl-1,3,5-triazine, the triazine ring is essentially planar, with only minor deviations of the ring nitrogen atoms from the least-squares plane. nih.gov The exocyclic substituent atoms, however, can show some deviation. The methyl carbon atom, for example, often deviates slightly from the ring's plane. nih.gov

The primary drivers of crystal packing in substituted triazines are intermolecular interactions. In triazine derivatives containing amino groups, such as 2,4-diamino-6-methyl-1,3,5-triazine, the crystal structure is dominated by an extensive network of hydrogen bonds. researchgate.netnih.gov These N-H···N interactions, where the amino groups act as donors and the ring nitrogen atoms act as acceptors, are strong and directional, often leading to the formation of well-defined supramolecular structures like molecular tapes or sheets. researchgate.netnih.gov

For this compound, which lacks the strong hydrogen-bonding donor groups (like -NH2), the intermolecular interaction profile is different. The packing would be governed by weaker forces. These include:

Weak C-H···N and C-H···O hydrogen bonds: The hydrogen atoms of the methyl and methoxy groups can act as weak donors to the nitrogen atoms of the triazine ring or the oxygen atoms of the methoxy groups on adjacent molecules.

π-π stacking: The electron-deficient triazine ring may engage in π-π stacking interactions, although this can be influenced by the steric hindrance of the substituents.

The absence of strong hydrogen bonds suggests that the crystal packing might be less rigidly defined than in its amino-substituted counterparts, potentially leading to different polymorphic forms.

Table 1: Crystallographic Data for an Analogous Compound: 2,4-Diamino-6-methyl-1,3,5-triazine Methanol Solvate This table presents data for a closely related compound to illustrate typical structural features of a 6-methyl-triazine derivative.

| Parameter | Value | Reference |

| Molecular Formula | C₄H₇N₅·CH₄O | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | C2/c | researchgate.net |

| a (Å) | 21.024 (5) | nih.gov |

| b (Å) | 5.4726 (10) | nih.gov |

| c (Å) | 14.198 (3) | nih.gov |

| β (°) | 95.66 (2) | nih.gov |

| Volume (ų) | 1625.6 (6) | nih.gov |

| Key Interaction Feature | Extensive N-H···N hydrogen bonding | researchgate.netnih.gov |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for confirming the functional groups and probing the molecular structure of this compound. The spectra are characterized by vibrations of the triazine ring, the methoxy groups, and the methyl group.

Infrared (IR) Spectroscopy: The IR spectrum provides information on the characteristic absorption bands corresponding to specific molecular vibrations. For a closely related compound, 2-chloro-4,6-dimethoxy-1,3,5-triazine, IR spectra have been recorded using KBr-pellet techniques, indicating this is a standard method for solid-phase analysis of such molecules. nih.gov

Raman Spectroscopy: Raman spectroscopy serves as a complementary technique. It is particularly sensitive to the symmetric vibrations of non-polar bonds, making it well-suited for studying the triazine ring system. The feasibility of using Raman spectroscopy for analyzing triazine compounds, including for online reaction monitoring, has been demonstrated. nemc.usaidic.it

The key vibrational modes expected for this compound are:

Triazine Ring Vibrations: The s-triazine ring gives rise to several characteristic bands. These include in-plane stretching and ring "breathing" modes, as well as out-of-plane bending modes. A semi-circle stretching vibration of the 1,3,5-triazine ring has been assigned in related molecules around 1436 cm⁻¹. researchgate.net

C-O Stretching: The two methoxy groups will exhibit strong, characteristic C-O stretching vibrations, typically appearing in the 1250-1000 cm⁻¹ region. Asymmetric and symmetric stretching modes are expected.

C-H Vibrations: The methyl and methoxy groups will show C-H stretching vibrations in the 3000-2850 cm⁻¹ region. C-H asymmetric and symmetric bending vibrations are expected in the 1470-1430 cm⁻¹ range.

DFT calculations on similar triazine systems have been used to aid in the precise assignment of vibrational bands, correlating experimental spectra with theoretical models. researchgate.net

Table 2: Expected Vibrational Band Assignments for this compound Assignments are based on data from analogous triazine compounds and general spectroscopic correlation tables.

| Wavenumber Range (cm⁻¹) | Assignment | Technique | Reference |

| 3000 - 2850 | C-H stretching (methyl and methoxy groups) | IR & Raman | researchgate.net |

| ~1580 - 1520 | Triazine ring stretching vibrations | IR & Raman | mdpi.com |

| ~1470 - 1430 | C-H asymmetric/symmetric bending (methyl/methoxy) | IR & Raman | researchgate.net |

| ~1440 | 1,3,5-Triazine semi-circle stretching | IR & Raman | researchgate.net |

| ~1250 - 1200 | C-O-C asymmetric stretching (methoxy) | IR | mdpi.com |

| ~1050 - 1000 | C-O-C symmetric stretching (methoxy) | IR | researchgate.net |

| ~800 | Triazine ring out-of-plane bending | IR | mdpi.com |

Chromatographic Methodologies for Purity Assessment and Isolation of Research Products

Chromatographic techniques are indispensable for the purification and purity assessment of this compound and its reaction products. Methodologies range from simple, qualitative tracking to high-resolution quantitative analysis.

Preparative Purification and Isolation: For the isolation and purification of substituted triazines, recrystallization is a common and effective method. The purification of 2-chloro-4,6-dimethoxy-1,3,5-triazine, a direct precursor, is achieved through recrystallization from a non-polar solvent like heptane (B126788), yielding product purities of up to 99.5%. google.com This indicates that this compound, with its similar polarity profile, could likely be purified effectively using similar crystallization techniques from appropriate organic solvents.

Reaction Monitoring and Purity Assessment:

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of synthesis reactions involving triazines. For example, in the synthesis of other triazine derivatives, TLC with a silica (B1680970) gel stationary phase (e.g., Silica Gel G F₂₅₄) and a mobile phase consisting of a mixture like ethyl acetate (B1210297) and petroleum ether has been used to track the consumption of reactants and the formation of products. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is the industry standard for the definitive quantitative assessment of purity for triazine compounds. google.comruifuchem.com Reversed-phase HPLC (RP-HPLC) is particularly common. A typical setup would involve a C18 column and a mobile phase composed of an organic solvent like acetonitrile (B52724) mixed with an aqueous buffer. sielc.com For mass spectrometry-compatible methods, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com The high efficiency of modern HPLC and Ultra-High-Performance Liquid Chromatography (UPLC) systems allows for excellent separation of the main compound from starting materials, by-products, and other impurities.

Capillary Electrochromatography (CEC): For complex separations, advanced techniques like CEC have been employed for triazine derivatives. nih.gov CEC combines the high separation efficiency of capillary electrophoresis with the selectivity of HPLC, sometimes allowing for isocratic separations where gradient elution would be necessary in HPLC. nih.gov

Table 3: Representative Chromatographic Conditions for Triazine Analysis This table outlines typical conditions used for the analysis of substituted triazines, adaptable for the target compound.

| Technique | Stationary Phase | Mobile Phase | Detection | Purpose | Reference |

| TLC | Silica Gel G F₂₅₄ | Ethyl Acetate / Petroleum Ether (1:1 v/v) | UV (254 nm) | Reaction Monitoring | google.com |

| RP-HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, and Phosphoric Acid | UV / MS | Purity Assessment & Isolation | sielc.com |

| HPLC | Not specified | Not specified | Not specified | Final Product Purity (≥99.5%) | google.com |

| CEC | Reversed-Phase | Acetonitrile / Aqueous Buffer | UV | High-Efficiency Separation | nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, Ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 2,4-Dimethoxy-6-methyl-1,3,5-triazine (DMT). researchgate.net These methods model the electron distribution within the molecule to predict its stability, reactivity, and various properties.

Theoretical calculations for the DMT molecule have been performed using DFT with the 6-311++G(d,p) basis set to determine its optimized geometry and predict its behavior. researchgate.net Such ab initio and DFT methods are crucial for building a foundational understanding of the molecule's properties from first principles, without reliance on empirical data. icm.edu.pled.ac.uk

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.gov The energy of these orbitals and the gap between them are critical indicators of a molecule's kinetic stability and chemical reactivity. malayajournal.org

For this compound, FMO analysis has been conducted using DFT calculations. researchgate.net The HOMO is primarily localized over the triazine ring and the nitrogen atoms of the methoxy (B1213986) groups, indicating these are the primary sites for electron donation. The LUMO is distributed across the entire triazine ring, suggesting its capacity to accept electrons.

The energy gap (ΔE) between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity. malayajournal.org The calculated FMO energies for DMT confirm its bioactive nature. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.83 |

| LUMO | -0.91 |

| Energy Gap (ΔE) | 5.92 |

Data sourced from DFT/B3LYP/6-311++G(d,p) calculations. researchgate.net

The distribution of electron density in a molecule is key to understanding its reactivity, particularly its interactions with other polar molecules or ions. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.netmalayajournal.org

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. researchgate.net

For this compound, the MEP surface has been visualized to identify its reactive regions. researchgate.net The analysis reveals that the most negative potential is concentrated around the nitrogen atoms of the triazine ring, making them the most probable sites for electrophilic interaction. The hydrogen atoms of the methyl and methoxy groups exhibit positive potential, marking them as potential sites for nucleophilic interaction. researchgate.net This detailed charge landscape is crucial for predicting how the molecule will interact in a biological or chemical system.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum calculations often focus on a single, optimized molecular structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements of atoms and molecules, allowing for the exploration of different conformational states and their interactions with the surrounding environment, such as solvent molecules.

Conformational analysis of the DMT molecule has been performed to identify its most stable three-dimensional structure. researchgate.net Studies of related dimethoxytriazine derivatives have shown they can adopt various conformations, such as "butterfly" or "propeller" shapes, depending on the substituents. nih.gov MD simulations would allow researchers to observe the transitions between these conformations and understand their relative stabilities and populations in solution. Furthermore, these simulations are invaluable for studying explicit solvent interactions, revealing how solvent molecules arrange around the solute and influence its structure and reactivity.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry offers powerful tools for mapping the entire course of a chemical reaction. Reaction pathway modeling involves calculating the energy of the system as reactants are converted into products, passing through a high-energy transition state. rsc.org This analysis is critical for understanding reaction mechanisms and predicting whether a reaction is likely to occur.

For triazine derivatives, DFT molecular dynamics (DFT-MD) has been used to determine the initial mechanisms of decomposition for related compounds by identifying reaction barriers and intermediate products. rsc.org

A key transformation of this compound is its reaction with nitrating agents. researchgate.net Depending on the specific nitrating medium used, the reaction can yield different products. Nitration with certain reagents leads to the formation of 2,4-dimethoxy-6-trinitromethyl-1,3,5-triazine, while other conditions can result in a furazan (B8792606) N-oxide derivative. researchgate.net

Modeling this reaction computationally would involve:

Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy barrier.

Analyzing Kinetics: Using the activation energy to estimate the reaction rate.

Such computational studies on the energetics and kinetics of the nitration of DMT would provide a detailed mechanistic understanding, complementing the experimental observations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data. By calculating these parameters, they can be compared with experimental spectra to confirm molecular structures and assign spectral bands. researchgate.net

For this compound, vibrational wavenumbers have been calculated using DFT methods. researchgate.net The results are then compared with experimental Fourier Transform-Infrared (FT-IR) and Fourier Transform-Raman (FT-Raman) spectra to provide a detailed assignment of the vibrational modes of the molecule. researchgate.net For instance, C-N stretching vibrations for the triazine ring in similar molecules are reported in the range of 1550-1100 cm⁻¹. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using DFT in conjunction with methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov While specific predicted NMR data for this compound is not detailed in the provided sources, the methodology is well-established. These calculations provide valuable data that can aid in the structural elucidation of new or complex molecules. nih.govliverpool.ac.uk

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies for Triazine Derivatives (Focus on computational modeling)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques fundamental to modern drug design and materials science. For triazine derivatives, these methodologies have been instrumental in elucidating the complex relationships between molecular structure and biological activity or physicochemical properties. By constructing mathematical models, QSAR/QSPR enables the prediction of the activity of novel compounds, thereby streamlining the discovery process and reducing the need for extensive experimental synthesis and testing. mdpi.com These models are built upon the principle that the biological activity of a chemical is a function of its molecular structure and properties. mdpi.com

The development of a robust QSAR/QSPR model for triazine derivatives typically involves several key steps: the creation of a dataset of compounds with known activities, the calculation of molecular descriptors, the selection of relevant descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. asianpubs.orgrsc.org

Detailed Research Findings

A variety of computational methods have been employed to develop QSAR models for triazine derivatives, targeting a wide range of biological activities, from herbicidal effects to anticancer and antimicrobial properties.

Three-Dimensional QSAR (3D-QSAR): This approach is particularly powerful as it considers the three-dimensional conformational and electronic properties of molecules. Key 3D-QSAR methods applied to triazine derivatives include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). asianpubs.orgrsc.org

CoMFA and CoMSIA in Herbicide Design: A study on 1,3,5-triazine (B166579) derivatives as inhibitors of the D1 protein in Photosystem II (PSII), a common target for herbicides, successfully employed CoMFA and CoMSIA. asianpubs.org The dataset consisted of 38 derivatives of 2-benzylamino-4-methyl-6-fluoroalkyl-1,3,5-triazine. asianpubs.org The most active compound was used as a template for aligning all other molecules, a critical step for reliable 3D-QSAR models. asianpubs.org The resulting CoMFA model showed a high non-cross-validated correlation coefficient (r²) of 0.954 and a leave-one-out (LOO) cross-validated correlation coefficient (q²) of 0.634. The CoMSIA model yielded an r² of 0.924 and a q² of 0.679. asianpubs.org These statistical values indicate that both models possess good predictive ability for the herbicidal activity of this class of triazines. asianpubs.org

CoMFA and CoMSIA for h-DAAO Inhibitors: In a study of 1,2,4-triazine (B1199460) derivatives as inhibitors of human D-amino acid oxidase (h-DAAO), a target for antipsychotic drugs, 3D-QSAR models were developed from a set of 37 compounds. nih.gov The models were generated using the SYBYL-X 2.0 software package. nih.gov The contour maps derived from these models provided insights into the structural features crucial for inhibitory activity, leading to the proposal of a 'crab' conformation for active compounds. nih.gov

Descriptor-Based QSAR: These models utilize a wide array of calculated molecular descriptors, ranging from simple topological indices to complex quantum-chemical parameters.

Quantum-Chemical Descriptors: Density Functional Theory (DFT) is frequently used to calculate descriptors that provide deep insights into the electronic properties of molecules. For a series of 1,2,4-triazine derivatives acting as CYP1A1 inhibitors, DFT calculations at the B3LYP/6-311G* level were used to obtain physicochemical parameters. worldscientific.com These parameters, along with analyses of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP), helped in understanding the charge transfer and molecular reactivity, which are critical for their biological activity. worldscientific.com Similarly, a QSAR study on 2,4,6-trisubstituted-s-triazine derivatives as antimalarial agents used descriptors like the Coulson charge on a specific nitrogen atom and the total energy (E(T)) from AM1 calculations to build predictive models. nih.gov

Topological and Physicochemical Descriptors: In a study of 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors for breast cancer therapy, QSAR models were developed that highlighted the importance of descriptors such as absolute electronegativity and water solubility. nih.gov The model achieved a predictive accuracy (R²) of 0.849, demonstrating a strong correlation between these properties and the inhibitory activity. nih.gov Another study on the immune recognition of various triazines by polyclonal and monoclonal antibodies used over 3000 descriptors in the QSAR analysis. researchgate.net For polyclonal antibodies, descriptors like the number of hydrogen bond donors and the count of methantriyl groups were found to be significant, indicating the roles of electrostatic and hydrophobic interactions, respectively. researchgate.net

The statistical robustness of QSAR models is paramount. Validation techniques, such as internal cross-validation (e.g., leave-one-out) and external validation using a separate test set of compounds, are essential to ensure the model's reliability and predictive performance for new, untested molecules. mdpi.comrsc.org For instance, in the study of h-DAAO inhibitors, the dataset was split into a training set of 31 compounds to generate the model and a test set of the remaining compounds for external validation. nih.gov

Interactive Data Tables

Table 1: 3D-QSAR Model Statistics for 1,3,5-Triazine Herbicides This table summarizes the statistical validation parameters for CoMFA and CoMSIA models developed for 1,3,5-triazine derivatives as Photosystem II inhibitors. asianpubs.org

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Standard Error of Estimate (SEE) | F-value | Components |

| CoMFA | 0.634 | 0.954 | 0.170 | 117.925 | 5 |

| CoMSIA | 0.679 | 0.924 | 0.218 | 60.185 | 5 |

Table 2: QSAR Model for Antimalarial s-Triazine Derivatives This table presents the most statistically significant four-parameter linear equation model for predicting the DHFR inhibitory activity of 2,4,6-trisubstituted-s-triazine derivatives. nih.gov

| Statistical Parameter | Value |

| Squared Correlation (R²) | 0.7697 |

| Cross-validated R² (R²cv) | 0.6469 |

| Lack-of-Fit (LOF) | 0.5624 |

| Number of Compounds in Study | 19 |

Applications As Reagents and Building Blocks in Organic Synthesis

2,4-Dimethoxy-6-methyl-1,3,5-triazine Derivatives as Coupling Agents (e.g., DMTMM)

Derivatives of 2,4-dimethoxy-1,3,5-triazine (B185806) are prominent as coupling agents, which are substances that enable the joining of two molecules. A premier example is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a reagent widely used for the formation of amide and ester bonds. researchgate.netwikipedia.org DMTMM is an air- and water-stable crystalline solid, which makes it easy to handle compared to many other coupling reagents. santiago-lab.com It is derived from 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), which itself can be used as a coupling agent, typically requiring a base like N-methylmorpholine (NMM) for activation. wikipedia.orgsantiago-lab.com DMTMM can be generated in situ from CDMT and NMM or used as an isolated salt. santiago-lab.com

The utility of DMTMM extends to various challenging substrates. It has proven to be particularly effective for coupling sterically hindered amines and for the ligation of biomolecules like polysaccharides. santiago-lab.com Unlike some other coupling agents, the by-products of DMTMM-mediated reactions, N-methylmorpholine hydrochloride and 2,4-dimethoxy-6-hydroxy-1,3,5-triazine, are water-soluble, which often simplifies the purification of the desired product. santiago-lab.commdpi.com

DMTMM and its tetrafluoroborate (B81430) salt are effective condensing agents for a range of applications beyond simple amides, including the synthesis of esters and anhydrides. wikipedia.org

| Abbreviation | Full Name | Key Feature |

|---|---|---|

| DMTMM | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | Water-stable, forms water-soluble by-products. |

| CDMT | 2-chloro-4,6-dimethoxy-1,3,5-triazine | Precursor to DMTMM, used with a base. |

The mechanism of amide or ester formation using DMTMM follows a well-established pathway involving the activation of a carboxylic acid. wikipedia.org The process begins with the reaction between the carboxylic acid and DMTMM. This reaction forms a highly reactive "superactive ester" intermediate, specifically a 2-acyloxy-4,6-dimethoxy-1,3,5-triazine. wikipedia.orgmdpi.com During this activation step, a molecule of N-methylmorpholine (NMM) is released. wikipedia.org

This activated triazine ester is susceptible to nucleophilic attack. An amine (for amide formation) or an alcohol (for ester formation) can then react with the activated ester. wikipedia.org This nucleophilic substitution results in the formation of the desired amide or ester bond and the release of 2,4-dimethoxy-6-hydroxy-1,3,5-triazine (DMTOH) as a by-product. wikipedia.orgmdpi.com A significant advantage of this method is its high selectivity for aminolysis over alcoholysis in protic solvents like water or alcohols, allowing for clean amide bond formation even in the presence of unprotected hydroxyl groups. santiago-lab.com

Derivatives of 2,4-dimethoxy-1,3,5-triazine are highly effective in peptide synthesis, a field where the efficient and clean formation of amide bonds is paramount. DMTMM is a notable reagent in both solution-phase and solid-phase peptide synthesis (SPPS). researchgate.net Research has shown that the coupling efficiency of DMTMM in SPPS is comparable to that of other widely used reagents like PyBOP, with the added benefit of being a more economical alternative. researchgate.net

A key concern in peptide synthesis is the preservation of stereochemical integrity, as racemization (the conversion of a chiral amino acid to a mixture of enantiomers) can occur during the activation and coupling steps. DMTMM has been shown to be effective at minimizing epimerization when chiral amino acids are used. santiago-lab.com Its performance in SPPS for preparing various oligopeptides has demonstrated that the yield and purity of the products are comparable to those obtained with standard, more expensive coupling agents. researchgate.net

Furthermore, DMTMM has been employed in the modification of peptides and proteins, such as the conjugation of molecules to specific amino acid residues. For instance, it can mediate the formation of an amide linkage between the side-chain carboxyl group of an aspartic acid residue and an amine-containing molecule. acs.org It has also been used to induce the intramolecular cyclization of N-terminal glutamic acid residues to form pyroglutamate. acs.org

| Application Area | Key Finding | Reference |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Efficiency and product purity are comparable to PyBOP, offering an economical alternative. | researchgate.net |

| Racemization Control | Effective at reducing epimerization of chiral amino acids during coupling. | santiago-lab.com |

| Peptide Modification | Mediates specific conjugation to acidic residues (e.g., Asp) and cyclization of N-terminal Glu. | acs.org |

The control of stereochemistry is a critical aspect of modern organic synthesis. Triazine-based reagents have demonstrated utility in stereoselective transformations, primarily by facilitating reactions with low levels of racemization. As mentioned, DMTMM is effective in suppressing epimerization during peptide coupling, which is crucial for synthesizing biologically active peptides with the correct stereochemistry. santiago-lab.com

The 1,3,5-triazine (B166579) scaffold itself can be used as a core for building more complex, chiral structures. For example, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) has been used as a branching unit for the solid-phase synthesis of peptide dendrimers, which are complex, tree-like molecules with specific three-dimensional structures. luxembourg-bio.com The sequential and controlled substitution of the chlorine atoms on the triazine ring allows for the precise construction of these architecturally complex molecules. luxembourg-bio.com While not a direct catalytic process, this application highlights the role of the triazine core in creating stereochemically defined macromolecular structures.

Integration into Multi-step Synthetic Sequences

The mild reaction conditions and high functional group tolerance of reagents like DMTMM make them well-suited for integration into complex, multi-step synthetic sequences. They are particularly valuable in the late stages of a synthesis, where a delicate substrate bearing multiple functional groups needs to be modified without altering other parts of the molecule. researchgate.net

DMTMM has been used for post-polymerization modification, where functional molecules are attached to a polymer backbone. acs.org For example, it can be used to conjugate ligands to poly(acrylic acid) in aqueous media. acs.org This demonstrates its utility in materials science for creating functional polymers. The ability of DMTMM to work in aqueous and alcoholic solvents is a significant advantage, allowing for its use in bioconjugation reactions to modify complex biomolecules like proteins and polysaccharides under physiological conditions. santiago-lab.commdpi.com

Catalytic Roles of this compound Derivatives

While derivatives like DMTMM are traditionally viewed as stoichiometric reagents that are consumed during the reaction, recent research has explored their use in catalytic systems.

Organocatalysis is a form of catalysis that uses small organic molecules to accelerate chemical reactions. While DMTMM itself is not typically classified as an organocatalyst in the traditional sense (as it is consumed), recent studies have shown that related triazine compounds can be part of a catalytic cycle for amide bond formation.

A sustainable approach for amide coupling has been developed using a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) as the true organocatalyst, with a sub-stoichiometric amount of a triazine derivative like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) or 2,4-dichloro-6-methoxy-1,3,5-triazine (B150824) (DCMT) acting as an activating agent. researchgate.net In this system, the triazine is consumed but used in smaller quantities than the primary reactants, while the amine catalyst (DABCO) is regenerated, fitting the principles of a catalytic process. researchgate.net This method enables the efficient synthesis of dipeptides without significant racemization and represents a move towards more sustainable, catalytic applications of the triazine core. researchgate.net

Ligand Design for Metal-Catalyzed Reactions

The strategic design of ligands is a cornerstone of modern organometallic chemistry, enabling precise control over the activity, selectivity, and stability of metal catalysts. The 1,3,5-triazine core, with its unique electronic properties and modular nature, presents a versatile scaffold for the construction of novel ligands. While research into the specific applications of this compound in this domain is still emerging, the broader family of triazine derivatives has demonstrated significant potential in the development of sophisticated ligand architectures for a variety of metal-catalyzed transformations.

The reactivity of the triazine ring, particularly in its substituted forms, allows for the introduction of various coordinating groups, thereby tailoring the ligand's steric and electronic environment to suit specific catalytic applications. For instance, the displacement of leaving groups, such as halides, on the triazine core with nucleophiles is a common strategy for synthesizing multidentate ligands.

A notable area of investigation within the broader class of triazine-based ligands is the development of N-heterocyclic carbene (NHC) ligands. cardiff.ac.ukbeilstein-journals.orgbeilstein-journals.orgthieme-connect.de NHCs are powerful neutral electron-donating ligands that form strong bonds with transition metals, leading to robust and highly active catalysts. The synthesis of such ligands often commences with a triazine precursor, which is functionalized and subsequently converted into the corresponding imidazolium (B1220033) salt, the direct precursor to the NHC. For example, 2,4-diamino-6-chloro-1,3,5-triazine has been utilized as a starting material for the synthesis of triazine-functionalized NHC ligands. cardiff.ac.uk These ligands have been successfully incorporated into palladium(II) and ruthenium(II) complexes, which have shown catalytic activity in Suzuki cross-coupling reactions and the transfer hydrogenation of ketones, respectively. cardiff.ac.uk

The general synthetic approach to triazine-based NHC-metal complexes involves the reaction of a substituted chloro-triazine with an N-substituted imidazole, followed by alkylation to form the imidazolium salt. This salt is then reacted with a metal precursor, often via a silver-NHC intermediate, to yield the desired metal-NHC complex. cardiff.ac.uk The catalytic performance of these complexes is influenced by the nature of the substituents on the triazine ring and the NHC moiety.

While direct studies on this compound as a ligand precursor are not extensively documented, its structural relative, 2-chloro-4,6-dimethoxy-1,3,5-triazine, has been employed in the synthesis of more complex molecules, highlighting the potential for functionalization of the dimethoxy-triazine scaffold. mdpi.comnih.gov The presence of the two methoxy (B1213986) groups and a methyl group in this compound offers a different electronic profile compared to chloro or amino-substituted triazines, which could potentially be exploited in ligand design for fine-tuning catalytic activity. The electron-donating nature of the methoxy and methyl groups can influence the electron density at the metal center, thereby modulating its catalytic properties.

The exploration of this compound and its derivatives in ligand design represents an area with potential for the discovery of new catalytic systems. Future research may focus on the development of synthetic routes to functionalize this specific triazine and the evaluation of its resulting metal complexes in a range of catalytic reactions.

Data on Related Triazine-Based Ligands in Catalysis

To provide context on the catalytic applications of ligands derived from the broader 1,3,5-triazine family, the following table summarizes the performance of a palladium complex bearing a triazine-based N-heterocyclic carbene ligand in the Suzuki cross-coupling reaction. This data is based on research on related triazine compounds, as specific catalytic data for ligands derived from this compound is not currently available in the reviewed literature.

Table 1: Performance of a Triazine-NHC-Palladium(II) Complex in the Suzuki Cross-Coupling Reaction

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Iodoanisole | Phenylboronic acid | 1 | Toluene | 100 | 2 | 98 |

| 2 | 4-Bromoanisole | Phenylboronic acid | 1 | Toluene | 100 | 4 | 95 |

| 3 | 4-Chloroanisole | Phenylboronic acid | 1 | Toluene | 100 | 12 | 60 |

| 4 | Iodobenzene | 4-Methoxyphenylboronic acid | 1 | Toluene | 100 | 2 | 97 |

This table is representative of the catalytic activity of palladium complexes with triazine-based NHC ligands and is provided for illustrative purposes. The specific catalyst structure is derived from a 2,4-diamino-6-chloro-1,3,5-triazine precursor. cardiff.ac.uk

Applications in Materials Science and Polymer Chemistry

Incorporation of 2,4-Dimethoxy-6-methyl-1,3,5-triazine into Polymeric Architectures

The integration of the dimethoxy-methyl-triazine moiety into polymers can impart desirable properties such as thermal stability, flame retardancy, and specific binding capabilities. This is often achieved by using the triazine unit as a cross-linking agent or as a core for building larger, well-defined polymer structures.